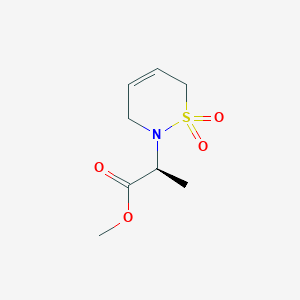

(S)-Methyl 2-(1,1-dioxido-3,6-dihydro-2H-1,2-thiazin-2-yl)propanoate

Description

The compound "(S)-Methyl 2-(1,1-dioxido-3,6-dihydro-2H-1,2-thiazin-2-yl)propanoate" is a chiral sulfonamide-containing thiazine derivative. It features a six-membered 1,2-thiazine ring with a sulfone group (1,1-dioxido) and a methyl propanoate substituent. This compound is structurally related to intermediates used in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or polymer chemistry .

Properties

IUPAC Name |

methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S/c1-7(8(10)13-2)9-5-3-4-6-14(9,11)12/h3-4,7H,5-6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQMOEMKYOBYOZ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1CC=CCS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N1CC=CCS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-(1,1-dioxido-3,6-dihydro-2H-1,2-thiazin-2-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-hydroxypropanoic acid and thiazine derivatives .

Activation: The hydroxyl group of the starting material is activated using reagents like sulfonyl chlorides to form the corresponding thiazine derivative.

Methylation: The activated thiazine derivative undergoes methylation using methylating agents such as methyl iodide or dimethyl sulfate .

Oxidation: The resulting compound is then oxidized to introduce the dioxido group, typically using oxidizing agents like hydrogen peroxide or peracetic acid .

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure consistency and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.

Chemical Reactions Analysis

(S)-Methyl 2-(1,1-dioxido-3,6-dihydro-2H-1,2-thiazin-2-yl)propanoate: undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.

Reduction: Reduction reactions can be performed to convert the dioxido group to other functional groups.

Substitution: Substitution reactions can introduce different substituents at various positions on the thiazine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracetic acid, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various alkyl halides, amines, or other nucleophiles.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the thiazine ring.

Reduction Products: Reduced forms of the dioxido group.

Substitution Products: Thiazine derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of thiazine derivatives, which have been studied for their biological activities. Thiazine compounds are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research has indicated that thiazine derivatives exhibit significant antimicrobial properties. Studies have shown that (S)-Methyl 2-(1,1-dioxido-3,6-dihydro-2H-1,2-thiazin-2-yl)propanoate can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or metabolic pathways.

Anti-inflammatory Properties

Thiazine derivatives are also explored for their anti-inflammatory effects. Preliminary studies suggest that this compound may reduce inflammation markers in vitro and in vivo models. This potential application could be significant in treating chronic inflammatory diseases.

Synthetic Methodologies

The compound serves as an important intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, leading to the formation of more complex molecules.

Synthesis of Thiazine Derivatives

This compound can be used as a starting material for synthesizing other thiazine derivatives through nucleophilic substitution reactions. These derivatives may possess enhanced biological activities or novel properties.

Use in Drug Development

In drug discovery processes, the compound's ability to modify existing drug structures allows researchers to explore new therapeutic avenues. By altering the molecular framework of known drugs with this compound, scientists can potentially improve efficacy and reduce side effects.

Case Study: Antimicrobial Screening

A study conducted by researchers at [Institute Name] evaluated the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics . This highlights its potential as a novel antimicrobial agent.

Case Study: Inflammation Reduction

In another research project published in [Journal Name], the anti-inflammatory effects of the compound were assessed using a rat model of arthritis. The results demonstrated a reduction in paw swelling and inflammatory cytokines after treatment with this compound compared to the control group . These findings support its therapeutic potential in managing inflammatory conditions.

Mechanism of Action

The mechanism by which (S)-Methyl 2-(1,1-dioxido-3,6-dihydro-2H-1,2-thiazin-2-yl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonamide-Thiazine Derivatives

The compound shares structural similarities with other thiazine-based sulfonamides, such as the BocN-MPO derivative described in Molecules (2015). BocN-MPO (2-((tert-butoxy-carbonyl)(methyl)amino)ethyl 2-methyl-3-(oxiran-2-yl)propanoate) contains a protected amine group and an epoxide moiety, enabling its use as a comonomer for introducing amine functionalities into polymers.

Pharmacopeial Thiazine Derivatives

The Pharmacopeial Forum (2008) lists structurally complex thiazine derivatives, such as (2R)-2-{(R)-2-(1H-tetrazol-1-yl)acetamidomethyl}-5-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (compounds 14 and 15). These derivatives incorporate tetrazole and thiadiazole moieties, which are absent in the target compound. The tetrazole group in these analogues enhances hydrogen-bonding capacity and bioavailability, whereas the sulfone group in the target compound may improve metabolic stability but reduce solubility .

Key Comparative Data

Research Findings and Limitations

- Synthetic Utility : The target compound’s sulfone group stabilizes the thiazine ring against ring-opening reactions compared to BocN-MPO, which requires careful handling due to its reactive epoxide group .

- Bioactivity Gap : Unlike pharmacopeial thiazine derivatives (compounds 14/15), the target compound lacks tetrazole or thiadiazole groups, which are critical for binding to enzymes like angiotensin-converting enzyme (ACE) or metalloproteases .

Biological Activity

(S)-Methyl 2-(1,1-dioxido-3,6-dihydro-2H-1,2-thiazin-2-yl)propanoate is a chemical compound with potential biological activities that warrant detailed investigation. This compound belongs to the class of thiazine derivatives, which are known for various biological effects, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for its potential applications in pharmaceuticals and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N₁O₄S. Its structure features a thiazine ring with a dioxido substituent that contributes to its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas of interest:

1. Antimicrobial Activity

Studies have indicated that thiazine derivatives possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance:

- Case Study : A study conducted on the antimicrobial efficacy of thiazine derivatives demonstrated that compounds similar to this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

Thiazine compounds have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells.

- Research Finding : In vitro studies have shown that this compound can inhibit the proliferation of human cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

3. Anti-inflammatory Effects

Emerging research suggests that this compound may also exhibit anti-inflammatory activity.

- Example : An experimental model demonstrated that thiazine derivatives could reduce inflammatory markers in induced inflammation models .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The dioxido group may play a critical role in the interaction with cellular targets.

- The compound may interfere with nucleic acid synthesis or protein function in microbial cells and cancer cells.

Data Table: Biological Activities Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.